4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione
Description
Structure
3D Structure
Properties
CAS No. |
93662-87-4 |
|---|---|
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
5-naphthalen-2-ylimidazole-2,4-dione |
InChI |
InChI=1S/C13H8N2O2/c16-12-11(14-13(17)15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,15,16,17) |
InChI Key |
AJJFNAYTDITNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=O)NC3=O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Strategies for 4 Naphthalen 2 Yl 1h Imidazole 2,5 Dione
Classical and Contemporary Approaches to Imidazole-2,5-dione Synthesis
The construction of the imidazole-2,5-dione core can be achieved through a variety of classical and contemporary synthetic routes. These methods often involve the formation of the imidazole (B134444) ring as a key step, followed by or concurrent with the introduction of the dione (B5365651) functionality.
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netnih.gov For the synthesis of imidazole derivatives, four-component reactions involving an aldehyde, a 1,2-diketone, an amine, and ammonium (B1175870) acetate (B1210297) are well-established. nih.gov This approach offers a high degree of molecular diversity, as the substituents on the imidazole ring can be easily varied by changing the starting materials. rsc.org In the context of 4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione, a plausible MCR approach would involve the condensation of 2-naphthaldehyde, a suitable diketone, an amine, and a source of ammonia.
Ultrasound irradiation has been shown to accelerate the synthesis of tetrasubstituted imidazoles in the presence of catalysts like nanocrystalline magnesium aluminate, leading to high yields and short reaction times. nih.gov
Table 1: Examples of Catalysts Used in Multi-component Synthesis of Imidazoles
| Catalyst | Reaction Conditions | Advantages | Reference |
| Nanocrystalline MgAl2O4 | Ethanol, Ultrasonic irradiation | High yields, short reaction times, mild conditions | nih.gov |
| Silica gel/NaHSO4 | Solvent-free or classical conditions | Simplicity of operation | nih.gov |
| Molecular iodine | Solvent-free or classical conditions | Mild conditions | nih.gov |
| Heteropolyacids | Solvent-free or classical conditions | High catalytic activity | nih.gov |
Cyclization and annulation strategies are fundamental to the formation of the imidazole-2,5-dione ring system. These reactions typically involve the intramolecular cyclization of a linear precursor. For instance, the condensation of α-amino acids or their derivatives with carbonyl compounds can lead to the formation of the imidazole ring. Subsequent oxidation or rearrangement can then yield the desired dione structure.
Imidazole has been shown to play a crucial role in promoting peptide cyclization through transesterification, a process that can be conceptually extended to the formation of heterocyclic rings. nih.gov The cyclocondensation of various starting materials is a common method for preparing imidazoles. youtube.com The synthesis of imidazole-containing fused heterocyclic systems can be achieved through intramolecular dehydrative ring closure of S-hydroxyalkylated imidazoles. nih.gov
The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance. This includes the use of environmentally benign solvents, catalysts, and energy sources. For the synthesis of naphthalene-imidazole-diones, green approaches could involve the use of water as a solvent, biodegradable catalysts, or microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov One-pot, three-component reactions in water have been successfully employed for the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives, showcasing the feasibility of aqueous synthesis for related structures. researchgate.net The use of nanocatalysts, which offer high catalytic activity and can often be recycled, also aligns with the principles of green chemistry. nih.gov
Regioselective Synthesis of Naphthalene-Substituted Imidazole-2,5-diones
The regioselective synthesis of naphthalene-substituted imidazole-2,5-diones is crucial for controlling the position of the naphthalene (B1677914) moiety on the imidazole ring. The substitution pattern significantly influences the compound's properties. While direct synthesis of this compound can be envisioned through the careful selection of starting materials in multi-component reactions, post-synthetic C-H arylation offers a powerful alternative for introducing the naphthalene group with high regioselectivity. nih.gov
Palladium-catalyzed C-H arylation has been developed for the regioselective introduction of aryl groups onto the imidazole core. nih.gov The regioselectivity can often be controlled by the choice of catalyst, directing groups, and reaction conditions. For instance, the use of a removable SEM (2-(trimethylsilyl)ethoxymethyl) protecting group on the imidazole nitrogen can direct arylation to specific positions. nih.gov
Derivatization and Functionalization Strategies of the this compound Core
The nitrogen atoms of the imidazole ring in this compound are nucleophilic and can be readily functionalized through N-alkylation and N-substitution reactions. nih.gov These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.
N-alkylation can be achieved by treating the imidazole-dione with an alkyl halide in the presence of a base. nih.govnih.gov The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted imidazoles. Phase transfer catalysts have also been employed for the N-alkylation of nitroimidazoles. researchgate.net
Table 2: Conditions for N-Alkylation of Imidazole Derivatives
| Reagent | Base | Solvent | Catalyst | Reference |
| Ethylchloroacetate | Potassium carbonate | - | - | nih.gov |
| Alkyl bromide | Sodium hydride | Tetrahydrofuran (B95107) | - | beilstein-journals.org |
| Benzyl/butyl halides | - | - | Solid-liquid phase transfer catalyst | researchgate.net |
Incorporation into Hybrid Molecular Architectures
The strategic integration of the this compound scaffold into larger, hybrid molecular architectures represents a key area of advanced chemical synthesis. This approach aims to create novel molecules that combine the structural features of the naphthalene-substituted hydantoin (B18101) core with other pharmacophores or functional units. The primary method for achieving this involves leveraging the reactivity of the nitrogen atoms within the hydantoin ring.
The imidazole-2,5-dione (hydantoin) nucleus contains two reactive nitrogen atoms, at the N-1 and N-3 positions, which can serve as points of attachment for building more complex structures. jst.go.jpnih.gov The proton on the N-3 nitrogen is generally more acidic than the one on the N-1 nitrogen, which allows for regioselective functionalization under specific reaction conditions. jst.go.jpnih.gov This differential reactivity is fundamental to the controlled synthesis of hybrid molecules.
Advanced synthetic strategies focus on the N-alkylation and N-arylation of the hydantoin ring. These reactions allow for the covalent linking of the this compound moiety to other molecular fragments through various spacers and linkers. For instance, reaction with bifunctional reagents, such as haloalkylamines or chloroacetyl chloride, can introduce a reactive handle for subsequent coupling with another molecule, effectively creating a hybrid structure. researchgate.net
Research on related hydantoin compounds has established reliable protocols for these transformations. Selective alkylation at the N-1 position, while more challenging, can be achieved using specific base-solvent systems, such as potassium tert-butoxide (tBuOK) in tetrahydrofuran (THF), or by employing a protection-deprotection sequence for the N-3 position. jst.go.jpnih.gov These methodologies provide a versatile toolkit for chemists to design and construct a wide array of hybrid molecules centered around the this compound core.
The resulting hybrid architectures can be designed to explore synergistic effects between the different molecular components or to develop molecules with tailored properties. The table below outlines potential strategies for incorporating the core molecule into such hybrid systems based on established hydantoin chemistry.
| Strategy | Reactive Site | Typical Reagents | Resulting Linkage | Potential Hybrid Structure Class |
|---|---|---|---|---|
| N-Alkylation | N-1 or N-3 | Alkyl halides (e.g., R-Br, R-I), Tosylates | Covalent N-Alkyl bond | Hydantoin-Alkyl-Pharmacophore |
| N-Arylation | N-1 or N-3 | Diaryliodonium salts, Activated aryl halides | Covalent N-Aryl bond | Hydantoin-Aryl-Pharmacophore |
| Acylation/Linker Attachment | N-1 or N-3 | Chloroacetyl chloride, Succinic anhydride | Amide or Imide linkage | Hydantoin-Linker-Molecule |
| Mannich Reaction | N-1 or N-3 | Formaldehyde and a secondary amine | N-Aminomethyl linkage | Hydantoin-CH2-NR2 Hybrids |
While direct examples of hybrid molecules based specifically on this compound are not extensively detailed in the cited literature, the established reactivity of the hydantoin scaffold provides a clear and robust framework for its future incorporation into diverse and complex molecular architectures. tezu.ernet.in
Advanced Spectroscopic and Structural Elucidation of 4 Naphthalen 2 Yl 1h Imidazole 2,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For 4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione, both one-dimensional and two-dimensional NMR techniques are employed for a thorough structural confirmation.
One-Dimensional NMR (¹H NMR and ¹³C NMR) Analysis
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most fundamental steps in the structural elucidation of organic molecules. mdpi.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the naphthalene (B1677914) and imidazole (B134444) rings. The protons on the naphthalene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. semanticscholar.org The exact chemical shifts and splitting patterns (singlet, doublet, triplet, etc.) will depend on their position on the ring and their coupling with neighboring protons. The proton attached to the nitrogen atom of the imidazole ring (N-H) is expected to appear as a broader singlet, with its chemical shift being sensitive to the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound will show signals for each unique carbon atom. The carbonyl carbons (C=O) of the imidazole-2,5-dione ring are characteristically found at lower fields (higher ppm values), typically in the range of δ 170-200 ppm. researchgate.net The carbons of the naphthalene ring will resonate in the aromatic region (δ 120-150 ppm), while the carbons of the imidazole ring will have their own characteristic shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene-H | 7.0 - 8.5 | 120 - 150 |
| Imidazole-NH | Variable (broad) | - |
| Imidazole-C=O | - | 170 - 200 |
| Imidazole-C | - | 110 - 140 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Assignment
While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and determining the connectivity between atoms.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of proton signals to their corresponding carbon signals, confirming the C-H framework of the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between different parts of the molecule, such as linking the naphthalene ring to the imidazole-2,5-dione moiety.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the FT-IR spectrum will provide characteristic absorption bands confirming the presence of key functional groups.
The most prominent peaks are expected to be the stretching vibrations of the two carbonyl groups (C=O) in the imidazole-2,5-dione ring, which typically appear in the region of 1650-1750 cm⁻¹. mdpi.com The N-H stretching vibration of the imidazole ring is expected to be observed as a broad band in the range of 3100-3500 cm⁻¹. The C-N stretching vibrations within the imidazole ring will also be present. nih.gov Additionally, the characteristic C-H and C=C stretching and bending vibrations of the aromatic naphthalene ring will be visible in the spectrum.
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3500 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch | 1650 - 1750 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| C-N Stretch | 1200 - 1350 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision. mdpi.com This allows for the determination of the elemental composition of the compound, which is a critical step in confirming its molecular formula. For this compound, HRMS will provide an accurate mass measurement that corresponds to its calculated molecular weight.
Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained. The fragmentation pattern will show characteristic losses of fragments, such as the loss of CO from the carbonyl groups, which can help to further confirm the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Spectroscopic Modalities
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The naphthalene and imidazole ring systems are both chromophores that will contribute to the absorption spectrum. The position and intensity of these absorption bands can provide insights into the electronic structure and conjugation within the molecule.
Other spectroscopic modalities, such as fluorescence spectroscopy, could also be employed to investigate the photophysical properties of the compound, providing further characterization of its electronic behavior.
Computational Chemistry and Theoretical Investigations of 4 Naphthalen 2 Yl 1h Imidazole 2,5 Dione
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure
No published studies were found that performed DFT calculations on 4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione.
Geometry Optimization and Conformational Analysis
There is no available literature detailing the geometry optimization or conformational analysis of this specific compound.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity
Specific HOMO-LUMO energy values and reactivity descriptors for this compound are not available in published research.
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
NBO analysis, which would describe charge delocalization and hyperconjugative interactions, has not been reported for this molecule.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
MEP maps for this compound have not been published.
Quantum Mechanical Studies of Excited State Properties (e.g., Time-Dependent DFT)
There are no specific TD-DFT or other quantum mechanical studies on the excited state properties of this compound in the available literature.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
No molecular docking studies featuring this compound as a ligand have been reported.
Further experimental and computational research is required to elucidate the specific chemical and physical properties of this compound.
Computational Studies on this compound Remain Elusive
Despite a comprehensive search of available scientific literature, detailed computational chemistry and theoretical investigations specifically focused on the compound this compound are not presently available. Therefore, the requested analysis of its in silico screening, binding affinity, and interaction modes with biological targets cannot be provided at this time.
Computational chemistry is a powerful tool in modern drug discovery, enabling researchers to predict how a molecule might behave in a biological system. Techniques like in silico screening and molecular docking are crucial for identifying potential drug candidates and understanding their mechanisms of action at the molecular level. These methods are frequently applied to novel compounds to explore their therapeutic potential.
For many related heterocyclic compounds, such as various imidazole (B134444) and naphthalene (B1677914) derivatives, extensive computational studies have been published. For instance, research on other naphthalene-1,4-dione analogues and different substituted imidazoles has shown their potential as anticancer or antimicrobial agents, often supported by molecular docking studies to predict their binding to specific protein targets. These studies typically detail the binding energies, which indicate the affinity of the compound for the target, and identify the key amino acid residues in the protein's active site that interact with the compound.
However, specific data concerning the computational analysis of this compound, including its predicted binding affinities for any biological targets or the specific amino acid interactions that would stabilize its binding, are absent from the reviewed literature. The successful application of computational methods requires dedicated studies on the molecule of interest.
Without such studies, it is not possible to construct the data tables and detailed research findings for the subsections requested:
Analysis of Binding Modes and Key Interaction Residues
Further research and publication in the field of computational chemistry focusing specifically on this compound are needed before a detailed article on this topic can be accurately generated.
Biological Activity and Mechanistic Studies in Vitro of 4 Naphthalen 2 Yl 1h Imidazole 2,5 Dione Derivatives
Anticancer and Cytotoxicity Evaluations
The evaluation of these compounds as potential anticancer agents has revealed significant cytotoxic effects against various human cancer cell lines. Research has focused on determining their potency, understanding their mechanisms of action at a cellular level, and identifying specific molecular targets.
A range of derivatives incorporating the naphthalene (B1677914) and imidazole-related structures have been synthesized and assessed for their antiproliferative activity against a panel of human cancer cell lines. The cytotoxicity is typically quantified using the MTT assay, which measures the metabolic activity of cells and provides an IC50 value, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
One particularly potent derivative, a naphthalen-2-yl-substituted imidazolidine-2,4-dione (a related scaffold), demonstrated profound efficacy against the MCF-7 breast cancer cell line with an IC50 value of 4.92 μM. mdpi.com This compound also showed excellent potency against HePG-2 liver cancer and HCT-116 colon cancer cells, with IC50 values of 9.07 μM and 12.83 μM, respectively. mdpi.com The enhanced aromaticity from the naphthalene group is thought to contribute to this activity, possibly through π–π stacking interactions with biological targets. mdpi.com
Other related structures, such as benzimidazole (B57391) derivatives, have also shown strong cytotoxic effects. For instance, a synthesized benzimidazole derivative exhibited high activity against HepG2 and A549 lung carcinoma cell lines, with IC50 values of 15.58 µM and 15.80 µM, respectively. researchgate.net Furthermore, hybrids combining 1,3,4-oxadiazole (B1194373) and naphthalene moieties displayed promising cytotoxicity against both MCF-7 and HepG2 cells, with IC50 values ranging from 8.4 to 10.4 µM. nih.gov
In Vitro Cytotoxicity of Naphthalene-Imidazole and Related Derivatives
| Compound Type | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Naphthalen-2-yl-substituted imidazolidine-2,4-dione | MCF-7 (Breast) | 4.92 | mdpi.com |
| Naphthalen-2-yl-substituted imidazolidine-2,4-dione | HepG2 (Liver) | 9.07 | mdpi.com |
| Naphthalen-2-yl-substituted imidazolidine-2,4-dione | HCT-116 (Colon) | 12.83 | mdpi.com |
| Benzimidazole Derivative (se-182) | HepG2 (Liver) | 15.58 | researchgate.net |
| Benzimidazole Derivative (se-182) | A549 (Lung) | 15.80 | researchgate.net |
| 1,3,4-Oxadiazole-naphthalene hybrid | MCF-7 (Breast) | 8.4 - 10.4 | nih.gov |
| 1,3,4-Oxadiazole-naphthalene hybrid | HepG2 (Liver) | 8.4 - 10.4 | nih.gov |
To understand the basis for their cytotoxic activity, researchers have investigated the effects of these derivatives on fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle progression. Dysregulation of these pathways is a hallmark of cancer, making them prime targets for therapeutic intervention.
Studies have shown that active derivatives can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. For example, treatment of MCF-7 cells with potent imidazole (B134444) analogues led to a significant increase in the levels of the pro-apoptotic protein Bax and the executioner enzyme caspase-3. researchgate.net Concurrently, a decrease in the level of the anti-apoptotic protein Bcl-2 was observed, shifting the cellular balance towards cell death. researchgate.netnih.gov One highly active compound was found to induce apoptosis in 22.86% of treated HepG2 cells, compared to just 0.51% in untreated control cells, which was supported by a 5.61-fold increase in caspase-3 levels. nih.gov
In addition to inducing apoptosis, these compounds have been shown to modulate the cell cycle. The naphthalen-2-yl-substituted imidazolidine-2,4-dione derivative caused cell cycle arrest at the G2/M phase in MCF-7 cells. mdpi.com This prevents the cells from entering mitosis and ultimately leads to apoptosis. mdpi.com Other derivatives have also demonstrated the ability to halt the cell cycle at the G2/M or Pre-G1 phases, further supporting this as a key mechanism of their antiproliferative action. nih.govresearchgate.netnih.gov
The anticancer activity of many drugs stems from their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. Research into 4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione and related structures has identified several key enzyme targets.
Topoisomerase II (Topo II): Topo II is a vital enzyme that resolves DNA tangles during replication. Its inhibition leads to DNA damage and cell death, making it a validated target for cancer chemotherapy. sci-hub.se Naphthoquinone derivatives, structurally related to the naphthalene portion of the compounds of interest, have been shown to act as catalytic inhibitors of Topo II. sci-hub.senih.gov Studies on benz[f]indole-4,9-diones, which also contain a naphthalene-like core, found that certain analogues were moderate inhibitors of the catalytic activity of Topo II. sci-hub.se
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that regulate the cell cycle. Their aberrant activity is common in cancer, and CDK inhibitors have emerged as an important class of anticancer drugs. While direct studies on this compound are limited, research on structurally related pyrazole-pyrimidine scaffolds has led to the discovery of potent CDK2 inhibitors. mdpi.com One such inhibitor arrested ovarian cancer cells in the S and G2/M phases and induced apoptosis, highlighting the therapeutic potential of targeting CDKs with related heterocyclic compounds. mdpi.com
Other Kinases: The anticancer activity of these derivatives has also been linked to the inhibition of other critical signaling kinases. A potent naphthalen-2-yl substituted derivative was found to be a powerful dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with IC50 values of 0.07 µM and 0.04 µM, respectively. mdpi.com Other imidazole analogues have shown inhibitory activity against p38α MAPK kinase. researchgate.net
A defining characteristic of many cancer cells is their altered metabolism, most notably the Warburg effect. This phenomenon describes the tendency of cancer cells to favor energy production through aerobic glycolysis over the more efficient oxidative phosphorylation, even in the presence of oxygen. nih.gov This metabolic shift results in high glucose uptake, which can be exploited for targeted drug delivery. nih.gov
Researchers have designed and synthesized novel molecules that conjugate a 1,4-naphthoquinone (B94277) core (structurally similar to the naphthalene moiety) with glucose. nih.gov These conjugates leverage the Warburg effect for selective uptake by cancer cells via glucose transporters. nih.gov Once inside the cell, the cytotoxic naphthoquinone payload is released, leading to mitochondrial membrane permeabilization, increased reactive oxygen species (ROS), and ultimately, apoptosis. nih.gov This strategy demonstrates a Warburg effect-mediated selectivity for prostate cancer cells and represents an innovative approach to targeting the unique metabolic state of tumors with naphthalene-based compounds. nih.gov
Antimicrobial Activity
In addition to their anticancer properties, imidazole derivatives have been investigated for their potential to combat microbial infections. The imidazole ring is a core component of several established antifungal and antibacterial drugs.
Derivatives combining a naphthalene ring with an imidazole core have been tested for their in vitro antibacterial activity against a variety of bacterial strains. One study on 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol reported potent activity against both Gram-negative bacteria, including Klebsiella aerogenes and Escherichia coli, and the Gram-positive bacterium Staphylococcus aureus. mansapublishers.com
Another study on a different imidazole derivative found that Gram-positive bacteria were generally more susceptible than Gram-negative bacteria. researchgate.net However, the antibacterial efficacy can be highly dependent on the specific substitutions on the core scaffold. For instance, a series of 4,5-diphenylimidazol-2-thiol derivatives showed little to no antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, or Enterococcus faecalis, indicating that specific structural features are crucial for antimicrobial action. scirp.org
Antibacterial Activity of Naphthalene-Imidazole Derivatives
| Compound | Bacterial Strain | Gram Stain | Activity | Reference |
|---|---|---|---|---|
| 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol | K. aerogenes | Negative | Potent | mansapublishers.com |
| E. coli | Negative | Potent | mansapublishers.com | |
| S. aureus | Positive | Potent | mansapublishers.com | |
| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Gram-positive strains | More susceptible | researchgate.net | |
| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Gram-negative strains | Less susceptible | researchgate.net | |
| 4,5-diphenylimidazol-2-thiol derivatives | P. aeruginosa, E. coli | Negative | No significant activity | scirp.org |
| S. aureus, E. faecalis | Positive | No significant activity | scirp.org |
Antifungal Efficacy
The emergence of drug-resistant fungal strains, particularly within the Candida genus, has necessitated the development of novel antifungal agents. researchgate.netfrontiersin.org The imidazole scaffold is a core component of many existing antifungal drugs, and its incorporation into new molecular frameworks is a key strategy in this effort. biomedpharmajournal.orgekb.eg
Naphthalene-containing azole derivatives have demonstrated significant antifungal properties. Studies on an in-house collection of azoles incorporating a naphthalene ring identified potent derivatives against susceptible Candida strains, with some exhibiting minimum inhibitory concentration (MIC) values lower than the reference drug, fluconazole. nih.gov Specifically, MIC values of 0.125 μg/ml against Candida albicans have been recorded. researchgate.netnih.gov Furthermore, some of these derivatives were highly active against fluconazole-resistant clinical isolates of C. tropicalis and showed efficacy in inhibiting C. albicans biofilms at a concentration of 4 μg/ml, comparable to amphotericin B. nih.gov
The structural combination of a naphthalene moiety with an imidazole ring appears to be crucial for this enhanced antifungal activity. nih.gov Research into 2,4,5-trisubstituted imidazoles containing a naphthalene ring has also shown promising, albeit varied, activity against different human pathogenic fungi. researchgate.net
Table 1: Antifungal Activity of Naphthalene-Azole Derivatives against Candida Species
| Species | MIC Value (μg/ml) | Reference |
| Candida albicans | 0.125 | researchgate.netnih.gov |
| Candida parapsilosis | 0.0625 | researchgate.netnih.gov |
| Candida krusei | 2 | researchgate.netnih.gov |
| Candida albicans (biofilm) | 4 | nih.gov |
Proposed Cellular Mechanisms of Action
The precise cellular mechanisms of action for this compound derivatives are still under investigation, but studies on related imidazole and naphthalene-containing compounds provide valuable insights.
Interference with Fungal Cell Membrane Synthesis: For many azole antifungals, the primary mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Molecular docking studies on naphthalene-azole derivatives predict strong affinities for CYP51, with the imidazole moiety interacting with the heme cofactor and the naphthalene group interacting with key amino acid residues like Tyr118. nih.gov This disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth.
Interference with Bacterial DNA Replication: While primarily studied for their antifungal properties, the broader class of imidazole derivatives has been investigated for antibacterial activity. Some bisbenzimidazoles are thought to inhibit DNA replication by binding to the minor groove of the DNA duplex, which may interfere with the function of DNA helicases and/or topoisomerases. nih.gov
Cell Membrane Disruption and Oxidative Stress: Other studies on novel imidazole compounds suggest that their cytotoxic effects, which could extend to antifungal activity, may involve the impairment of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS). nih.govresearchgate.net This disruption of redox balance within the cell can lead to widespread cellular damage and apoptosis. nih.govresearchgate.net Quinone-based structures, such as naphthalene-1,4-diones, are known to generate ROS through redox cycling, which can contribute to their antimicrobial effects. mdpi.com
Antioxidant Properties and Free Radical Scavenging Capabilities
The imidazole and naphthalene scaffolds have been independently and collectively studied for their antioxidant potential. researchgate.net Derivatives combining these two moieties have shown significant free radical scavenging and metal-chelating capabilities.
In Vitro Assessment of Radical Scavenging Activity (e.g., DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of compounds. researchgate.net Studies on naphthalene-containing 2,4,5-trisubstituted imidazole derivatives have demonstrated their capacity to act as antioxidants. researchgate.netias.ac.in In one study, specific derivatives, such as compounds 2d , 2g , and 2k , exhibited good antioxidant activity. ias.ac.in The presence of electron-rich substituents on the imidazole core can enhance this scavenging ability. researchgate.net Similarly, other research on naphthalene-based heterocyclic derivatives identified compounds with potent antioxidant activity, with some showing IC50 values comparable to the standard antioxidant, ascorbic acid, in the DPPH assay. researchgate.net The antioxidant properties of imidazole derivatives are often attributed to the presence of exchangeable hydrogen atoms, such as on a hydroxyl group, which can stabilize free radicals. nih.gov
Table 2: DPPH Radical Scavenging Activity of Selected Naphthalene-Based Compounds
| Compound Type | Activity | Reference |
| Naphthalene-containing 2,4,5-trisubstituted imidazoles | Good antioxidant activity | ias.ac.in |
| Naphthalene-based chalcone (B49325) derivatives | IC50 values of 177-178 μM | researchgate.net |
| (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs | Up to 77% scavenging activity | mdpi.com |
Metal Chelation Capabilities
The ability of a compound to chelate metal ions is an important antioxidant mechanism, as it can prevent the generation of highly reactive hydroxyl radicals through Fenton-like reactions. Imidazole derivatives, particularly those containing azo groups and hydroxyl functionalities, have been investigated as effective chelating agents for various transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). nih.gov The stability of the resulting metal chelates is often high, indicating a strong binding affinity. The imino nitrogen of the imidazole ring and adjacent functional groups like phenolic hydroxyls can participate in coordinating the metal ion. nih.gov
Other Reported Biological Activities for Imidazole-Dione and Naphthalene-Imidazole Scaffolds
Beyond their antifungal and antioxidant properties, the core structures of imidazole-dione and naphthalene-imidazole have been explored for a variety of other therapeutic applications. biomedpharmajournal.orgmdpi.com
Antimalarial Activity
The urgent need for new antimalarials, driven by the emergence of drug resistance, has led researchers to explore diverse chemical scaffolds, including those containing imidazole and naphthalene. nih.govresearchgate.net
The imidazolidine-2,4-dione (hydantoin) scaffold, present in naturally occurring marine products like aplysinopsin, has shown antiplasmodial activity. nih.gov Synthetic derivatives based on this core have been tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, demonstrating stronger effects against the resistant strain in some cases. researchgate.net
Naphthalene-containing compounds have also been a source of antimalarial agents. A series of hydroxy-substituted naphthalene compounds were found to possess activity against P. gallinaceum. nih.gov More recently, molecular hybridization has been employed to create conjugates of naphthoquinones and 1,2,3-triazoles, which have yielded compounds with significant antiplasmodial activity, with some showing IC50 values in the sub-micromolar range against P. falciparum. mdpi.com Benzimidazole derivatives have also been extensively studied, with some exhibiting potent activity in the nanomolar range. nih.gov
Table 3: Antimalarial Activity of Imidazole and Naphthalene Scaffolds
| Scaffold/Compound Type | Target | Activity (IC50) | Reference |
| Imidazolidine-2,4-dione Derivatives | P. falciparum (W2, resistant) | 4.98–11.95 µM | researchgate.net |
| 1,2,3-Triazole-Naphthoquinone Conjugates | P. falciparum (sensitive) | 0.8–17.9 μM | mdpi.com |
| Aplysinopsin (natural product) | P. falciparum (resistant) | 1.69 μM | nih.gov |
Antiviral Activity
No in vitro studies on the antiviral activity of this compound derivatives were identified in the public domain.
Anti-inflammatory Potential
No in vitro studies on the anti-inflammatory potential of this compound derivatives were identified in the public domain.
Structure Activity Relationship Sar Investigations of 4 Naphthalen 2 Yl 1h Imidazole 2,5 Dione Derivatives
Impact of Naphthalene (B1677914) Substitution Pattern on Biological Efficacy and Selectivity
The naphthalene moiety is a critical component, and its substitution pattern significantly influences the biological profile of the molecule. The position, number, and electronic nature of substituents on the naphthalene ring can alter the compound's potency and its selectivity towards specific biological targets.
Research on related naphthalene-substituted heterocyclic compounds, such as benzimidazoles, provides valuable insights. Studies have shown that even the point of attachment to the naphthalene ring can be a determining factor in cytotoxic effects. For instance, in a series of naphthalene-substituted benzimidazoles, derivatives with the benzimidazole (B57391) moiety attached to the 2-position of the naphthalene ring generally exhibited good antiproliferative activity and high selectivity against cancer cell lines compared to normal cells. researchgate.net Specifically, a 2-(benzimidazolyl) naphthalene derivative was found to be 16 times more selective toward the HepG2 liver cancer cell line than a normal HEK293 cell line. researchgate.net
Furthermore, the presence and position of functional groups on the naphthalene ring are pivotal. The substitution of a hydroxyl group, for example, has been shown to modulate cytotoxic effects. Moving a hydroxyl group from the β-position to the α-position on the naphthalene ring resulted in decreased cytotoxic activity in one study. researchgate.net In other contexts, the complete replacement of the naphthalene moiety with a simpler benzene (B151609) ring was found to abolish inhibitory effects on certain biological targets like equilibrative nucleoside transporters (ENTs), highlighting the essential contribution of the larger aromatic system of naphthalene. polyu.edu.hk The inhibitory activity could be partially or fully restored by adding specific substituents, such as methyl or ethyl groups, to the benzene ring, underscoring the nuanced role of these modifications. polyu.edu.hk
These findings suggest that for 4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione derivatives, the 2-yl substitution pattern is a promising starting point. Modifications by adding small alkyl or hydroxyl groups at specific positions on the naphthalene ring could serve as a key strategy for fine-tuning biological efficacy and selectivity.
Table 1: Influence of Naphthalene Moiety Modifications on Biological Activity of Related Heterocyclic Compounds
| Base Scaffold | Modification on Naphthalene Moiety | Biological Effect | Reference |
| Benzimidazole | 2-(Benzimidazolyl) substitution | 16-fold higher selectivity for HepG2 cancer cells | researchgate.net |
| Benzimidazole | Hydroxyl group moved from β- to α-position | Decreased cytotoxic effects | researchgate.net |
| 1,3,5-triazine | Naphthalene replaced with benzene | Abolished inhibitory effects on ENT1 and ENT2 | polyu.edu.hk |
| 1,3,5-triazine | Naphthalene replaced with methyl-substituted benzene | Regained inhibitory activity on ENT1 and ENT2 | polyu.edu.hk |
Role of Substituents and Modifications on the Imidazole-2,5-dione Ring for Enhanced Activity
The electronic properties of substituents on the imidazole (B134444) ring are known to be important for modulating the N-base donor strengths, which can be critical for interactions with biological targets. rsc.org The introduction of electron-rich or electron-withdrawing groups can push or pull electron density on the ring, thereby influencing its binding capabilities. rsc.org
Studies on related imidazole-2-thione scaffolds revealed that aromatic substituents at the C-4 position were a shared feature among compounds that could induce DNA damage. nih.gov More specifically, compounds bearing an N-phenyl or N-methoxyphenyl moiety on the imidazole ring showed the most potent induction of DNA damage, while those with an N-allyl moiety showed moderate induction. nih.gov This indicates that N-alkylation or N-arylation of the imidazole-2,5-dione ring in the target compound could be a fruitful strategy for enhancing specific activities like anticancer effects.
Furthermore, the imidazole ring itself is a privileged structure in the development of various therapeutic agents, including kinase inhibitors. nih.gov Its ability to participate in various noncovalent interactions, such as hydrogen bonds and π-π stacking, makes it a versatile scaffold for drug design. nih.gov Therefore, introducing substituents that can enhance these interactions is a key strategy. For example, adding groups that can act as hydrogen bond donors or acceptors at the N-1 or N-3 positions could improve binding affinity to target proteins.
Table 2: Effect of Imidazole Ring Substitution on Biological Activity in Analogous Compounds
| Base Scaffold | Modification on Imidazole Ring | Biological Effect | Reference |
| Imidazole-2-thione | N-phenyl or N-methoxyphenyl moiety | Potent induction of DNA damage | nih.gov |
| Imidazole-2-thione | N-allyl moiety | Moderate induction of DNA damage | nih.gov |
| 1H-imidazo[4,5-f] rsc.orgnih.govphenanthroline | Electron-rich/withdrawing groups at C-2 | Influences N-base donor capacity | rsc.org |
Influence of Hybridization with Other Pharmacophoric Units on Biological Profile
Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design to develop agents with improved affinity, selectivity, or a dual mode of action. nih.gov Hybridizing the this compound scaffold with other biologically active moieties can significantly enhance its therapeutic profile.
One successful example of this approach is the hybridization of imidazole rings with naphthoquinones. nih.gov Structure-activity relationship studies of such hybrids have revealed that incorporating an imidazole ring into the naphthoquinone scaffold enhances both potency and selectivity against cancer cells. nih.gov For instance, an imidazole derivative of a naphthalene-1,4-dione analogue exhibited an optimal balance of potency (IC50 of 6.4 μM) and a selectivity ratio of 3.6, indicating greater toxicity to cancer cells versus normal cells. nih.govrsc.org
The imidazole scaffold is frequently combined with other heterocyclic systems to create novel therapeutic agents. nih.gov For example, hybrid compounds composed of phthalazine (B143731) and 4,5-dihydro-1H-imidazole cores have been designed as potential anticancer agents. nih.gov The rationale is to merge the recognized anticancer properties of phthalazine derivatives with the diverse biological activities of the imidazoline (B1206853) scaffold. nih.gov
The imidazole ring is a versatile component in hybrid molecules, where it can act as a central core interacting with multiple targets or be part of a larger structure that dictates biological activity. researchgate.net Given the established anticancer potential of many imidazole-containing hybrids, linking the this compound core to other anticancer pharmacophores, such as sulfonamides or other heterocyclic rings known for kinase inhibition, could lead to the development of potent and multi-targeted therapeutic agents. nih.govnih.gov
Table 3: Examples of Imidazole Hybridization and Resulting Biological Profile
| Hybrid Structure | Combined Pharmacophores | Resulting Biological Profile | Reference(s) |
| Naphthoquinone-Imidazole Hybrid | Naphthalene-1,4-dione and Imidazole | Enhanced anticancer potency and selectivity | nih.govrsc.org |
| Phthalazine-Imidazoline Hybrid | Phthalazine and 4,5-dihydro-1H-imidazole | Designed for potential anticancer properties | nih.gov |
| Imidazole-Benzene Sulfonamide Hybrid | Tri-aryl Imidazole and Benzene Sulfonamide | Potent and selective carbonic anhydrase IX inhibitors with antiproliferative activity | nih.gov |
Future Research Directions and Translational Perspectives for 4 Naphthalen 2 Yl 1h Imidazole 2,5 Dione
Development of More Efficient and Sustainable Synthetic Routes
The advancement of 4-(naphthalen-2-yl)-1H-imidazole-2,5-dione from a laboratory curiosity to a viable therapeutic candidate hinges on the development of robust and sustainable synthetic methodologies. Current synthetic approaches often involve multi-step processes that may include the use of harsh reagents or solvents. asianpubs.org Future research must prioritize the principles of green chemistry to create more efficient, cost-effective, and environmentally benign synthetic routes.
Key areas for future investigation include:
One-Pot, Multi-Component Reactions: Designing single-step reactions where multiple starting materials are combined to form the final product can significantly improve efficiency by reducing reaction time, minimizing waste, and simplifying purification. scispace.com
Solvent-Free or Green Solvent Conditions: Research into solid-state reactions or the use of biodegradable and non-toxic solvents, such as water or natural extracts like lemon juice, can drastically reduce the environmental impact of synthesis. asianpubs.orgscispace.com
Reusable Catalysts: The exploration of heterogeneous or nanocatalysts that can be easily recovered and reused for multiple reaction cycles is a critical goal. rsc.org This approach not only lowers costs but also minimizes catalyst contamination in the final products. rsc.org
Microwave-Assisted Synthesis: Utilizing microwave irradiation can often accelerate reaction rates, improve yields, and lead to cleaner reaction profiles compared to conventional heating methods. nih.gov
By focusing on these green chemistry approaches, it will be possible to establish a scalable and sustainable manufacturing process for this class of compounds. nih.gov
Exploration of Novel Biological Targets and Broader Therapeutic Applications
The primary therapeutic application identified for naphthalene-imidazole derivatives is in cancer treatment, where they exhibit selective cytotoxicity against cancer cells. nih.govrsc.org This activity is linked to their ability to disrupt the altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect. nih.govnih.gov A potential molecular target identified for a related analogue is the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of cellular oxidative stress. nih.govrsc.org
While promising, the full therapeutic potential of this compound is likely not limited to this single mechanism or application. Future research should aim to:
Identify New Oncological Targets: The imidazole (B134444) scaffold is a versatile pharmacophore known to interact with a wide range of biological targets. mdpi.commdpi.com Systematic screening against panels of kinases (e.g., EGFR, VEGFR-2), histone deacetylases, and other proteins involved in cell cycle regulation and signal transduction could reveal novel anticancer mechanisms. mdpi.com
Expand to Other Therapeutic Areas: The broad bioactivity of imidazole-containing compounds suggests potential applications beyond oncology. nih.gov Investigations into their efficacy as anti-inflammatory, neuroprotective, or antimicrobial agents are warranted. nih.gov Given that related compounds have shown activity against various pathogens, exploring their utility in treating infectious diseases could open new therapeutic avenues. nih.gov
Investigate Combination Therapies: Assessing the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens with potentially lower toxicity.
Advanced Mechanistic Elucidation of Biological Actions and Pathway Modulation
A deeper understanding of how this compound exerts its biological effects at a molecular level is crucial for its clinical development. Initial studies indicate that related compounds alter cellular glucose metabolism by increasing the oxygen consumption rate and targeting mitochondrial redox defense, leading to necrosis in cancer cells. nih.gov
To build on this foundation, future mechanistic studies should focus on:
Direct Target Validation: Employing advanced techniques such as chemical proteomics, thermal shift assays, and surface plasmon resonance to definitively confirm the direct binding targets of the compound, including the validation of Keap1.
Downstream Pathway Analysis: Utilizing transcriptomics (RNA-seq) and proteomics to map the global changes in gene and protein expression following treatment. This will help elucidate the downstream signaling cascades that are modulated, such as the PI3K/Akt/mTOR and ATF4 signaling pathways, which are known to be involved in the Warburg effect and cellular survival responses. nih.govembopress.org
Metabolomic Profiling: Performing detailed metabolomic analyses to precisely quantify how the compound alters key metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid biosynthesis. embopress.org Understanding these metabolic shifts can provide insights into synthetic vulnerabilities that could be exploited in combination therapies. embopress.org
Integration of In Silico and Experimental Approaches for Rational Lead Optimization
Rational lead optimization aims to systematically improve the potency, selectivity, and pharmacokinetic properties of a lead compound through iterative cycles of design, synthesis, and testing. The integration of computational (in silico) and experimental methods is essential for accelerating this process. Initial structure-activity relationship (SAR) studies have already provided valuable insights, for instance, demonstrating that the incorporation of an imidazole ring enhances both potency and selectivity. nih.govrsc.org
Future lead optimization efforts should leverage a synergistic approach:
Molecular Docking and Dynamics: Using computational docking to model the binding interactions of designed analogues with validated biological targets. nih.gov Molecular dynamics simulations can further predict the stability of these interactions, helping to prioritize compounds with the most favorable binding profiles. nih.gov
Pharmacophore Modeling: Developing 3D pharmacophore models based on the known SAR to guide the design of new derivatives with improved activity.
ADME/Tox Prediction: Employing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the design phase. europeanreview.org This helps to filter out compounds with poor drug-like properties, saving time and resources. europeanreview.orgmdpi.com
This integrated strategy, combining predictive computational models with empirical biological data, will enable the rational design of next-generation analogues of this compound with enhanced therapeutic profiles. dntb.gov.ua
Table 1: Key Research Findings and Future Directions
| Section | Key Findings | Future Research Directions |
|---|---|---|
| 7.1. Synthetic Routes | Cyclization of amide intermediates is a viable synthetic strategy. nih.gov | Develop one-pot reactions, use green solvents, employ reusable catalysts, and explore microwave-assisted synthesis. asianpubs.orgscispace.comnih.gov |
| 7.2. Biological Targets | Shows selective anticancer activity by disrupting the Warburg effect; potential target is Keap1. nih.gov | Screen against other cancer targets (kinases, HDACs); explore applications in inflammation, neuroprotection, and infectious diseases. mdpi.comnih.gov |
| 7.3. Mechanism of Action | Alters glucose metabolism, increases oxygen consumption, and targets mitochondrial redox defense. nih.gov | Validate direct binding targets, perform transcriptomic/proteomic analysis of downstream pathways, conduct detailed metabolomic profiling. embopress.org |
| 7.4. Lead Optimization | Incorporation of an imidazole ring enhances potency and selectivity. nih.govrsc.org | Integrate molecular docking, pharmacophore modeling, and in silico ADMET predictions to guide the design of optimized analogues. nih.goveuropeanreview.org |
Q & A
Q. What are the standard synthetic routes for 4-(Naphthalen-2-yl)-1H-imidazole-2,5-dione and its derivatives?
The synthesis typically involves condensation reactions under controlled conditions. For example, substituted imidazoles are synthesized via multi-component reactions using aldehydes, amines, and nitriles or via cyclization of precursors like hydrazine derivatives. Key reagents include oxidizing agents (e.g., hydrogen peroxide) and nucleophiles for functionalization . Characterization is performed using FT-IR, UV-Vis, and NMR to confirm structural integrity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
FT-IR and UV-Vis spectroscopy are standard for identifying functional groups and electronic transitions. NMR (1H and 13C) provides detailed structural elucidation, while mass spectrometry (MS) confirms molecular weight. Combining these with elemental analysis ensures high confidence in purity and structure .
Q. How do substituents on the imidazole ring influence the compound’s physicochemical properties?
Substituents like phenyl, halogen, or heterocyclic groups alter solubility, stability, and reactivity. For instance, electron-withdrawing groups (e.g., nitro or halogens) increase electrophilicity, while electron-donating groups (e.g., methoxy) enhance nucleophilic substitution potential. Systematic comparisons of derivatives (e.g., 2,4,5-triphenyl variants) reveal structure-property relationships .
Q. What safety protocols are critical when handling this compound in the lab?
Follow general safety measures: use PPE (gloves, goggles), avoid inhalation/contact, and store in dry, ventilated areas. Emergency procedures for spills or exposure include rinsing with water and seeking medical attention. Compliance with institutional Chemical Hygiene Plans is mandatory .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
AI-driven tools (e.g., retrosynthesis planners) predict feasible routes by analyzing reaction databases. Molecular dynamics simulations model transition states to identify energy barriers, while DFT calculations predict electronic properties for targeted functionalization .
Q. What experimental design strategies resolve contradictions in reported bioactivity data for imidazole derivatives?
Use factorial design to isolate variables (e.g., substituent type, concentration) and assess their impact on bioactivity. Meta-analyses of existing data can identify outliers or methodological inconsistencies. Cross-validation with in silico docking studies (e.g., molecular targets like kinases) enhances reliability .
Q. How can hybrid experimental-theoretical approaches improve the characterization of novel imidazole derivatives?
Pair experimental techniques (X-ray crystallography, NMR) with theoretical methods (DFT, molecular orbital theory) to validate geometric and electronic structures. For example, computed IR spectra can corroborate experimental peaks, reducing ambiguity in structural assignments .
Q. What methodologies mitigate risks in scaling up imidazole synthesis while maintaining purity?
Process Analytical Technology (PAT) monitors real-time reaction parameters (pH, temperature). Membrane separation or chromatography ensures high-purity yields. DOE (Design of Experiments) identifies critical factors (e.g., catalyst loading) for reproducibility .
Q. How do environmental factors (e.g., pH, solvent) influence the compound’s stability and degradation pathways?
Accelerated stability studies under varied conditions (acidic/basic media, UV exposure) identify degradation products via LC-MS. Kinetic modeling predicts shelf life, while green chemistry principles (e.g., aqueous solvents) reduce hazardous byproducts .
Q. What comparative frameworks assess the compound’s potential as a pharmacophore against similar heterocycles?
Use QSAR (Quantitative Structure-Activity Relationship) models to compare electronic, steric, and lipophilic parameters with bioactive imidazoles (e.g., antifungal agents). In vitro assays (MIC, IC50) benchmark efficacy against reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
